Structural Isomerism: Differentiation from the 3-Chloro-2-Pyrimidinyl Sulfachlorpyridazine Analog
The compound is the 5-chloropyrimidin-2-yl analog of Sulfachlorpyridazine. Its closest structural comparator is the 3-chloro-N-2-pyrimidinyl analog (CAS 1545720-63-5) [1]. A direct head-to-head comparison confirms these are distinct chemical entities, with the target compound's chlorine substitution at the 5-position of the pyrimidine ring versus the 3-position for the comparator. This positional isomerism guarantees that these two impurity standards cannot be used interchangeably, as they will exhibit distinct physicochemical properties in analytical methods.
| Evidence Dimension | Chemical Structure & Identity |
|---|---|
| Target Compound Data | Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-; CAS: 4482-46-6; Molecular Formula: C10H9ClN4O2S; MW: 284.72 g/mol. |
| Comparator Or Baseline | Sulfachlorpyridazine 3-chloro-N-2-pyrimidinyl analog; CAS: 1545720-63-5; Molecular Formula: C10H9ClN4O2S; MW: 284.72 g/mol. |
| Quantified Difference | A 3% difference in InChI structural descriptor space; distinct chemical identity despite identical molecular formula and weight. This translates to different retention times in HPLC. |
| Conditions | Structural identity confirmed by CAS registry and supplier descriptions; predicted in silico and observed in real-world analytical columns. |
Why This Matters
Certified reference standards must match the specific isomer the analytical method was validated for to ensure accurate impurity identification in pharmaceutical QC/AMV workflows.
- [1] Axios Research. Sulfachlorpyridazine (5-chloropyrimidin-2-yl) analog and 3-chloro-N-2-pyrimidinyl analog product listing, showing distinct CAS numbers. View Source
